7-chloro-2-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
7-chloro-2-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound characterized by its unique structure, which includes multiple heterocyclic rings and various functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrazole ring: This can be achieved by the condensation of acetylacetone with hydrazine.
Construction of the triazoloquinazoline core: This involves cyclization reactions that form the triazolo and quinazoline rings.
Thioether formation:
Final assembly: The final step involves the coupling of the pyrido[1,2-a]pyrimidin-4-one moiety with the previously synthesized intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The chloro group can be substituted by nucleophiles in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chloro group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for drug design and development.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its structure suggests it may have activity against certain diseases, possibly through inhibition of specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 7-chloro-2-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative used in various chemical applications.
Triazoloquinazolines: Compounds with similar triazoloquinazoline cores, often studied for their biological activities.
Pyrido[1,2-a]pyrimidines: A class of compounds with similar pyrido[1,2-a]pyrimidine structures, known for their diverse pharmacological properties.
Uniqueness
What sets 7-chloro-2-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one apart is its complex structure, which combines multiple pharmacophores into a single molecule. This unique combination may result in enhanced biological activity and specificity compared to simpler analogs.
Biological Activity
7-chloro-2-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.
Structural Characteristics
The compound features a unique arrangement of multiple heterocyclic rings and functional groups that contribute to its biological activity. The structure can be broken down into several key components:
- Pyrido[1,2-a]pyrimidin-4-one : A core structure known for diverse pharmacological properties.
- Triazolo[1,5-c]quinazoline : Implicated in various biological activities including kinase inhibition.
- Pyrazole moiety : Associated with anti-inflammatory and anti-cancer properties.
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets. Notably:
- Dihydrofolate Reductase (DHFR) : Similar compounds have been shown to inhibit DHFR, which is crucial for DNA synthesis and repair. Inhibition of this enzyme leads to reduced cellular proliferation and has implications in cancer therapy .
- Kinase Inhibition : The presence of the triazoloquinazoline core suggests potential interactions with various kinases involved in signaling pathways related to cell growth and survival. Compounds with similar structures have demonstrated activity against tyrosine kinases such as Abl and MAP kinases .
Biological Activity Data
Research indicates that compounds with structural similarities exhibit a range of biological activities. Below is a summary of relevant studies:
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
- Cancer Treatment : A study involving pyridopyrimidine derivatives showed significant inhibition of tumor growth in xenograft models by targeting DHFR and disrupting folate metabolism.
- Inflammatory Diseases : Research on pyrazole-based compounds indicated their efficacy in reducing inflammation in animal models by modulating immune responses.
- Neurodegenerative Disorders : Some derivatives have been investigated for neuroprotective effects through their action on signaling pathways related to neuronal survival.
Properties
IUPAC Name |
7-chloro-2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN8O3S/c1-15-9-16(2)35(32-15)8-7-23-31-26-19-11-21(38-3)22(39-4)12-20(19)30-27(36(26)33-23)40-14-18-10-25(37)34-13-17(28)5-6-24(34)29-18/h5-6,9-13H,7-8,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRUCMVZUZOJPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC5=CC(=O)N6C=C(C=CC6=N5)Cl)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.